H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH

説明

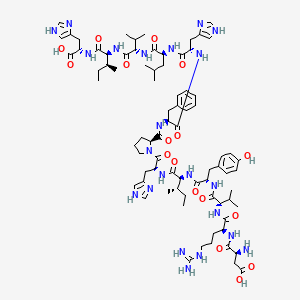

The compound H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH is a peptide consisting of a sequence of amino acids: aspartic acid, arginine, valine, tyrosine, isoleucine, histidine, proline, phenylalanine, histidine, leucine, valine, isoleucine, and histidine. This peptide is a fragment of angiotensinogen, which is a precursor to angiotensin, a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of peptides like This compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification processes such as high-performance liquid chromatography (HPLC) .

化学反応の分析

Types of Reactions

H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH: can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide bonds using enzymes like trypsin or chymotrypsin.

Oxidation: Oxidation of amino acid side chains, particularly those containing sulfur or aromatic groups.

Reduction: Reduction of disulfide bonds if present.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using trypsin or chymotrypsin under mild conditions (pH 7-8, 37°C).

Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂) or performic acid.

Reduction: Using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

Major Products Formed

Hydrolysis: Smaller peptide fragments or individual amino acids.

Oxidation: Oxidized amino acids, such as cysteic acid from cysteine.

Reduction: Reduced peptides with free thiol groups.

科学的研究の応用

H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH: has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.

Biology: Investigated for its role in the renin-angiotensin system, which regulates blood pressure and fluid balance.

Medicine: Explored for its potential therapeutic applications in treating hypertension and cardiovascular diseases.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools

作用機序

The mechanism of action of H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH involves its conversion to angiotensin I and subsequently to angiotensin II by the action of renin and angiotensin-converting enzyme (ACE). Angiotensin II binds to angiotensin receptors, causing vasoconstriction and an increase in blood pressure. It also stimulates the release of aldosterone, promoting sodium retention and further increasing blood pressure .

類似化合物との比較

H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH: can be compared to other angiotensin peptides:

Angiotensin I: A decapeptide precursor to angiotensin II, lacking the additional amino acids present in .

Angiotensin II: An octapeptide that is the active form, directly involved in blood pressure regulation.

Angiotensin III: A heptapeptide formed by the removal of the N-terminal aspartic acid from angiotensin II, with similar but less potent effects

These comparisons highlight the unique structure and extended sequence of This compound

生物活性

H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH is a synthetic peptide with significant biological activities that make it a valuable compound in various fields such as drug development, biotechnology, and diagnostics. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

- Molecular Formula : C83H122N24O19

- Molecular Weight : 1760.0 g/mol

Biological Activities

The compound exhibits several biological activities, including:

- Antihypertensive Effects : Research indicates that peptides with specific amino acid sequences can inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation. The presence of branched-chain amino acids at the N-terminus enhances this inhibitory effect, making this compound a potential candidate for antihypertensive therapies .

- Antioxidant Activity : Peptides derived from various sources have shown antioxidant properties, which can protect cells from oxidative stress. The specific sequence of amino acids in this peptide may contribute to its ability to scavenge free radicals .

- Antimicrobial Properties : Some studies have indicated that peptides can exhibit antimicrobial effects against various pathogens. The presence of hydrophobic and positively charged amino acids in the sequence may enhance its ability to disrupt microbial membranes .

1. Peptide Synthesis

This compound serves as a building block for synthesizing other peptides, which are vital for developing new therapeutic agents.

2. Biotechnology

This peptide is utilized in producing recombinant proteins, enhancing the efficiency of biopharmaceutical manufacturing processes. Its role in protein interactions is crucial for understanding cellular mechanisms and disease processes .

3. Drug Development

Researchers are exploring this compound's potential in designing peptide-based drugs targeting specific biological pathways, particularly in cancer research and treatment .

4. Diagnostics

The peptide contributes to creating diagnostic tools that detect specific proteins or biomarkers in clinical samples, aiding in early disease detection and management .

Data Table: Biological Activities of this compound

Case Studies

Several studies have highlighted the effectiveness of peptides similar to this compound:

- Antihypertensive Study : A study demonstrated that peptides with branched aliphatic amino acids at the N-terminus significantly improved ACE-inhibitory activity when tested on spontaneously hypertensive rats .

- Antioxidant Efficacy : Research on marine-derived peptides showed that specific sequences could effectively reduce oxidative stress markers in vitro, suggesting potential applications for preventing oxidative damage in various diseases .

- Antimicrobial Testing : A recent investigation into peptide interactions with bacterial membranes indicated that modifications in amino acid composition could enhance antimicrobial activity, showcasing the importance of sequence specificity .

特性

IUPAC Name |

(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C79H116N22O17/c1-11-44(9)64(99-71(110)56(30-47-22-24-51(102)25-23-47)94-73(112)62(42(5)6)97-67(106)53(20-16-26-86-79(81)82)90-66(105)52(80)34-61(103)104)75(114)95-58(32-49-36-84-39-88-49)77(116)101-27-17-21-60(101)72(111)93-55(29-46-18-14-13-15-19-46)68(107)92-57(31-48-35-83-38-87-48)69(108)91-54(28-41(3)4)70(109)98-63(43(7)8)74(113)100-65(45(10)12-2)76(115)96-59(78(117)118)33-50-37-85-40-89-50/h13-15,18-19,22-25,35-45,52-60,62-65,102H,11-12,16-17,20-21,26-34,80H2,1-10H3,(H,83,87)(H,84,88)(H,85,89)(H,90,105)(H,91,108)(H,92,107)(H,93,111)(H,94,112)(H,95,114)(H,96,115)(H,97,106)(H,98,109)(H,99,110)(H,100,113)(H,103,104)(H,117,118)(H4,81,82,86)/t44-,45-,52-,53-,54-,55-,56-,57-,58-,59-,60-,62-,63-,64-,65-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNAACUNIBFSGKG-NIHJDLRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CNC=N5)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CNC=N5)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C79H116N22O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1645.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。